(-)-Cephaeline (dihydrochloride)

Description

Contextualization within Ipecac Alkaloids

(-)-Cephaeline is one of the principal alkaloids found in the roots and rhizomes of the ipecacuanha plant, Carapichea ipecacuanha (also known as Psychotria ipecacuanha). biosynth.comresearchgate.net It exists alongside other significant alkaloids, most notably emetine (B1671215), to which it is structurally very similar. wikipedia.org In fact, cephaeline (B23452) is a desmethyl analog of emetine. nih.gov The primary difference between the two is an additional methoxyl group present in emetine. scielo.org.coredalyc.org

The concentration of these alkaloids can vary within the plant. Studies have shown that the roots of P. ipecacuanha have the highest alkaloid content, followed by the stems and then the leaves. scielo.org.coredalyc.org Interestingly, the cephaeline content is often found to be higher than that of emetine in all parts of the plant. scielo.org.coredalyc.org The ratio of cephaeline to emetine can be influenced by factors such as the age of the plant, with the ratio observed to increase after 16 months of growth. una.ac.cr

Historically, ipecac syrup, containing both cephaeline and emetine, was used to induce vomiting. wikipedia.orgwikipedia.org This effect is due to the alkaloids' ability to irritate the gastric mucosa and stimulate the chemoreceptor trigger zone in the brain. biosynth.comwikipedia.org

Historical Perspectives in Phytochemistry Research

The journey of ipecacuanha and its alkaloids in phytochemistry is a long and storied one. The plant was first discovered in Brazil in the 1600s and was later introduced to Europe for its medicinal properties, particularly for treating dysentery. nih.gov It wasn't until the early 1800s that chemists at the School of Chemistry in Paris isolated the two primary active alkaloids: emetine and cephaeline. nih.gov This discovery paved the way for more targeted research into their individual properties and mechanisms of action. Early structural elucidation work on cephaeline was carried out by researchers like Carr and Pyman in 1914. drugfuture.com

Structure

3D Structure of Parent

Properties

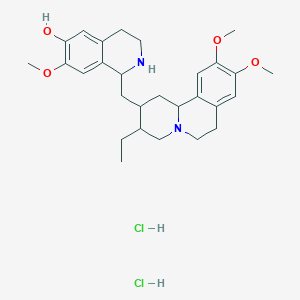

IUPAC Name |

1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOHSWWVTZSRQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Botanical Sources

Plant Species Accumulating (-)-Cephaeline

Carapichea ipecacuanha, commonly known as ipecac, is the most well-known botanical source of (-)-Cephaeline. ijper.orgwikipedia.orgbiosynth.commedchemexpress.comwikipedia.org This plant, native to Central and South America, has been used for centuries to produce syrup of ipecac, a substance historically used as an emetic. ijper.orgwikipedia.orgwikipedia.org The roots and rhizomes of C. ipecacuanha are particularly rich in isoquinoline (B145761) alkaloids, with (-)-Cephaeline and emetine (B1671215) being the most significant. ijper.orgresearchgate.net The ratio of these two alkaloids can vary, but they are the primary active constituents of the plant. ijper.org

Studies have shown that the concentration of (-)-Cephaeline in the roots of wild C. ipecacuanha can range from undetected to 1.76%. researchgate.netresearchgate.net The biosynthesis of these alkaloids involves the condensation of dopamine (B1211576) and secologanin (B1681713). ijper.org

(-)-Cephaeline is also found in Alangium salviifolium, a plant species belonging to the Cornales order, which is evolutionarily distant from C. ipecacuanha. wikidata.orgbiorxiv.orgmpg.de The presence of this complex alkaloid in two such distinct plant lineages is a notable example of convergent evolution in natural product biosynthesis. mpg.de While both species produce (-)-Cephaeline, the biosynthetic pathways have evolved independently. biorxiv.org In A. salviifolium, pathway intermediates leading to the formation of protoemetine (B1220032), a precursor to cephaeline (B23452), are found in high levels in the leaf buds, but cephaeline itself accumulates in the roots and the bark of older stems. biorxiv.org

Besides C. ipecacuanha (now reclassified from Psychotria), other species within the Psychotria genus are known to produce indole (B1671886) alkaloids. scielo.org.co One such species is Psychotria acuminata, which also contains (-)-Cephaeline. wikipedia.org

Distribution within Plant Tissues (e.g., Roots, Stems, Leaves)

The concentration of (-)-Cephaeline is not uniform throughout the plant. Research indicates that the alkaloid content varies significantly between different plant organs.

In Carapichea ipecacuanha, the highest concentration of (-)-Cephaeline is consistently found in the roots. scielo.org.coredalyc.orgscielo.org.co One study reported the following distribution of total alkaloids:

Roots: 8.55 mg/g

Stems: 4.05 mg/g

Leaves: 2.4 mg/g scielo.org.coredalyc.orgscielo.org.co

It is believed that these isoquinoline alkaloids are synthesized in the leaves and then transported to and accumulated in the stems and, most significantly, the roots as the plant matures. redalyc.org While the roots are the primary commercial source, the presence of these alkaloids in the leaves and stems suggests that these parts could also be potential sources. scielo.org.coredalyc.org

| Plant Part | (-)-Cephaeline Concentration (mg/g) | Emetine Concentration (mg/g) | Total Alkaloid Concentration (mg/g) |

|---|---|---|---|

| Roots | 4.65 | 3.9 | 8.55 |

| Stems | N/A | N/A | 4.05 |

| Leaves | 3.7 | 2.75 | 2.4 |

Factors Influencing Alkaloid Content in Botanical Sources

The quantity of (-)-Cephaeline in these plants is not static and can be influenced by several factors.

The age of the plant and the time of harvest play a crucial role in the concentration of alkaloids. Studies on C. ipecacuanha have shown that the total alkaloid production in the roots increases during the first 16 months of growth. una.ac.cruna.ac.cr The highest concentration of alkaloids is typically found in plants that are between 16 and 19 months old. una.ac.cruna.ac.cr After 16 months, there is also a noticeable shift in the composition of the alkaloids, with the ratio of cephaeline to emetine increasing. una.ac.cr

Furthermore, the alkaloid content in the leaves is reported to be higher in younger tissues. redalyc.org The concentration of these alkaloids can also fluctuate throughout the year. redalyc.org These findings suggest that there is an optimal window for harvesting to maximize the yield of (-)-Cephaeline. una.ac.cruna.ac.cr

Biosynthetic Pathways and Enzymology

Precursor Compounds and Initial Condensation Reactions

The assembly of the fundamental ipecac alkaloid skeleton relies on the convergence of two precursor molecules, each synthesized through its own detailed pathway.

Dopamine (B1211576), a critical building block for cephaeline (B23452), is a catecholamine synthesized from the aromatic amino acid L-tyrosine. tandfonline.comwikipedia.org In plants, this conversion occurs via pathways analogous to those in mammals. tandfonline.comnih.gov Two primary routes have been identified:

Pathway 1: The hydroxylation of L-tyrosine by tyrosine hydroxylase (TH) to produce L-DOPA (levodopa), which is subsequently decarboxylated by DOPA decarboxylase (DD) to yield dopamine. tandfonline.com

Pathway 2: The decarboxylation of L-tyrosine by tyrosine decarboxylase (TYDC) to form tyramine, which is then hydroxylated to generate dopamine. tandfonline.comnih.gov

While both pathways exist, the predominant route can vary between plant species. tandfonline.comnih.gov The synthesis of dopamine is a crucial upstream process, providing one of the two key components for the ipecac alkaloid backbone. nih.govnih.gov

Table 1: Key Enzymes in Dopamine Biosynthesis from L-Tyrosine

| Enzyme | Abbreviation | Function |

|---|---|---|

| Tyrosine Hydroxylase | TH | Catalyzes the hydroxylation of L-tyrosine to L-DOPA. tandfonline.com |

| DOPA Decarboxylase | DD | Catalyzes the decarboxylation of L-DOPA to dopamine. tandfonline.com |

Secologanin (B1681713) is a secoiridoid monoterpene derived from the mevalonate (B85504) pathway. wikipedia.org Its biosynthesis begins with geranyl diphosphate (B83284) (GPP), a universal precursor for terpenoids. wikipedia.orgnih.gov The pathway involves a series of enzymatic transformations:

GPP is converted to the monoterpene geraniol (B1671447) by geraniol synthase (GES). nih.gov

Geraniol undergoes hydroxylation, catalyzed by a cytochrome P450 enzyme, to form 10-hydroxygeraniol. ontosight.ai

A series of further enzymatic steps, including oxidation, cyclization, and glucosylation, convert 10-hydroxygeraniol into loganin (B1675030). wikipedia.orgontosight.ai

Finally, the enzyme secologanin synthase (SLS), a P450 enzyme, catalyzes an unusual ring-opening of loganin to form secologanin. wikipedia.orgnih.gov

The production of secologanin provides the second essential component for the formation of ipecac alkaloids. wikipedia.orgresearchgate.net

Table 2: Selected Enzymes in Secologanin Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Geranyl Diphosphate Synthase | GPPS | Catalyzes the formation of GPP. nih.gov |

| Geraniol Synthase | GES | Catalyzes the conversion of GPP to geraniol. nih.gov |

The foundational structure of ipecac alkaloids is formed through a Pictet-Spengler reaction, which involves the condensation of dopamine and secologanin. nih.govresearchgate.net This reaction creates the characteristic monoterpenoid-tetrahydroisoquinoline skeleton. redalyc.orgwikipedia.org The reaction proceeds via the formation of an iminium ion from the amine (dopamine) and the aldehyde (secologanin), followed by an intramolecular electrophilic attack from the electron-rich phenyl ring of dopamine to close the new heterocyclic ring. wikipedia.org Recent research into the biosynthesis in two evolutionarily distant ipecac alkaloid-producing plants, Carapichea ipecacuanha and Alangium salviifolium, provides strong evidence that this initial condensation is a non-enzymatic and non-stereoselective reaction. researchgate.netsciencecast.orgnih.govbiorxiv.org

Stereochemical Considerations in Intermediate Formation

The non-stereoselective nature of the initial Pictet-Spengler condensation is a critical aspect of ipecac alkaloid biosynthesis. nih.govbiorxiv.org This lack of stereocontrol results in the formation of two distinct stereoisomers (epimers) at the newly formed chiral center (C-1):

Deacetylisoipecoside (B1197507) (DAII): The (1S)-epimer. researchgate.net

Deacetylipecoside (DAI): The (1R)-epimer. researchgate.net

These two intermediates have different metabolic fates. The biosynthetic pathway leading to the principal alkaloids, including protoemetine (B1220032) (the precursor to cephaeline and emetine), proceeds exclusively through the (1S)-epimer, deacetylisoipecoside. researchgate.netsciencecast.org The (1R)-epimer is channeled into the formation of other minor alkaloidal glucosides. researchgate.net This stereochemical divergence highlights a key regulatory point in the pathway, ensuring that the correct isomer is processed to form the main bioactive compounds.

Key Enzymatic Transformations in (-)-Cephaeline Formation

Following the initial condensation and stereochemical sorting, a series of enzymatic modifications convert deacetylisoipecoside into (-)-Cephaeline. These steps involve deglucosylation and, most notably, a sequence of highly specific O-methylation reactions. nih.govnih.gov The pathway proceeds to form the key intermediate protoemetine, which is then condensed with a second molecule of dopamine. nih.govnih.gov This product then undergoes further methylation to yield cephaeline and subsequently emetine (B1671215). nih.govresearchgate.net

O-methylation is a crucial modification in the late stages of cephaeline biosynthesis, catalyzed by a specific class of enzymes known as O-methyltransferases (OMTs). nih.govnih.gov Research on Psychotria ipecacuanha has identified three distinct OMTs that are sufficient for all the O-methylation reactions in the pathway leading to both cephaeline and emetine. nih.gov These enzymes, designated IpeOMT1, IpeOMT2, and IpeOMT3, exhibit specific substrate and positional preferences. nih.gov

The formation of cephaeline from the protoemetine-dopamine condensation product involves a precise sequence of methylation events:

IpeOMT3: This enzyme is believed to methylate the 7-hydroxy group of the isoquinoline (B145761) skeleton prior to the formation of protoemetine. nih.gov

IpeOMT2 and IpeOMT1: After the condensation of protoemetine with a second dopamine molecule, sequential O-methylations occur. nih.gov The formation of cephaeline (7′,10,11-Trimethoxyemetan-6′-ol) involves the methylation of three of the four available hydroxyl groups. The final methylation of the 6'-hydroxyl group, which converts cephaeline to emetine, is catalyzed primarily by IpeOMT1. nih.gov

This coordinated action of multiple OMTs ensures the correct pattern of methylation, leading to the specific structure of (-)-Cephaeline. nih.gov

Table 3: O-Methyltransferases in Ipecac Alkaloid Biosynthesis

| Enzyme | Function in Pathway | Product Relevance |

|---|---|---|

| IpeOMT3 | Methylates the 7-hydroxy group of the isoquinoline aglycon. nih.gov | Early methylation step towards protoemetine. nih.gov |

| IpeOMT2 | Participates in the sequential O-methylation of the protoemetine-dopamine adduct. nih.gov | Contributes to the formation of cephaeline. nih.gov |

| IpeOMT1 | Catalyzes the final O-methylation step, converting cephaeline to emetine. Also shows activity on earlier intermediates. nih.gov | Key enzyme distinguishing cephaeline from emetine. nih.gov |

Table 4: Compound Reference List

| Compound Name |

|---|

| (-)-Cephaeline |

| (-)-Cephaeline dihydrochloride |

| 10-hydroxygeraniol |

| 6-O-Me-deacetylipecosidic acid |

| 7-O-Me-deacetylipecosidic acid |

| Alangium salviifolium |

| Carapichea ipecacuanha |

| Cephaeline |

| Deacetylipecoside (DAI) |

| Deacetylisoipecoside (DAII) |

| Dopamine |

| Emetine |

| Geraniol |

| Geranyl diphosphate (GPP) |

| L-DOPA |

| L-Tyrosine |

| Loganin |

| Methylalangiside |

| Protoemetine |

| Psychotrine |

| Secologanin |

Conversion of Protoemetine to (-)-Cephaeline

The penultimate step in the biosynthesis of the core ipecac alkaloid structure involves the transformation of protoemetine. This process is a crucial juncture leading to the formation of cephaeline. The biosynthesis pathway involves the initial condensation of dopamine and secologanin, which, after a series of reactions including O-methylation and deglucosylation, forms protoemetine. wikipedia.orgscielo.org.coresearchgate.net

Enzymatic Conversion of (-)-Cephaeline to Emetine

The final step in the pathway is the conversion of (-)-Cephaeline to emetine, a reaction that highlights the close structural relationship between the two major ipecac alkaloids. redalyc.org This transformation is catalyzed by a specific enzyme, an O-methyltransferase (OMT). una.ac.cr Research has identified this enzyme in Psychotria ipecacuanha as ipeOMT1. una.ac.cr

This enzyme facilitates the methylation of the phenolic hydroxyl group at the 6' position of the cephaeline molecule. wikipedia.org The structural difference between the two compounds is this single methoxyl group; emetine possesses four methoxyl groups, whereas cephaeline has three methoxyl groups and one free hydroxyl group. scielo.org.co The activity of this O-methyltransferase is a key regulatory point determining the ratio of cephaeline to emetine within the plant. una.ac.cr In studies involving human metabolism, the reverse reaction—the demethylation of emetine back to cephaeline—has been observed, carried out by cytochrome P450 enzymes such as CYP3A4 and CYP2D6. nih.gov

Table 1: Key Enzymes in the Late Stages of Ipecac Alkaloid Biosynthesis

| Precursor | Enzyme | Product | Function |

|---|

Comparative Biosynthesis and Evolutionary Aspects

The biosynthesis of ipecac alkaloids, including (-)-Cephaeline, presents a remarkable case study in the independent and convergent evolution of complex metabolic pathways in the plant kingdom.

Convergent Evolution of Ipecac Alkaloid Pathways in Distantly Related Plant Orders

Ipecac alkaloids are famously produced by two evolutionarily distant plant species: Carapichea ipecacuanha (formerly Psychotria ipecacuanha) and Alangium salviifolium. researchgate.netnih.govmpg.de These species belong to completely different plant orders, Gentianales and Cornales, respectively, which are estimated to have diverged more than 100 million years ago. mpg.debioengineer.org

Despite this vast evolutionary distance, both plants synthesize the structurally complex ipecac alkaloids cephaeline and emetine. bioengineer.org Detailed phylogenetic analyses of the biosynthetic enzymes involved have conclusively demonstrated that the pathways evolved independently in these two lineages. researchgate.netnih.govbiorxiv.org This phenomenon, where unrelated organisms independently evolve similar traits to adapt to similar necessities—in this case, likely chemical defense—is a classic example of convergent evolution. mpg.debioengineer.org The independent reinvention of this complex biochemical process underscores its significant adaptive value. bioengineer.org

Table 2: Plant Species Exhibiting Convergent Evolution of Ipecac Alkaloid Biosynthesis

| Feature | Carapichea ipecacuanha | Alangium salviifolium |

|---|---|---|

| Common Name | Ipecac | Sage-leaved alangium |

| Plant Order | Gentianales | Cornales |

| Geographic Origin | Central and South America | Asia |

| Key Alkaloids | (-)-Cephaeline, Emetine | (-)-Cephaeline, Emetine |

| Evolutionary Path | Independent evolution of the biosynthetic pathway. researchgate.netnih.gov | Independent evolution of the biosynthetic pathway. researchgate.netnih.gov |

Analysis of Distinct Monoterpene Precursors and Enzyme Evolution in Divergent Lineages

The biosynthesis is initiated by a non-enzymatic Pictet-Spengler reaction, where the respective monoterpene precursor condenses with dopamine. researchgate.netnih.govbiorxiv.org This initial reaction is notably non-stereoselective, creating a mix of 1R and 1S stereoisomers. The main biosynthetic route to protoemetine and subsequently cephaeline proceeds via the 1S epimer in both plants. nih.govbiorxiv.org

The independent evolution is also evident at the genetic level. Phylogenetic comparisons of the pathway enzymes, such as the O-methyltransferases, show that they evolved independently and are not closely related. biorxiv.org For instance, the O-methyltransferases in A. salviifolium belong to the class I Mg2+-dependent Caffeoyl CoA 3-O-methyltransferase family, indicating a separate evolutionary origin from the enzymes in C. ipecacuanha. biorxiv.org This parallel and convergent evolution of the necessary enzymes highlights nature's ability to capitalize on different ancestral proteins to achieve the same complex biochemical outcome. researchgate.netnih.gov

Molecular Pharmacology and Cellular Mechanisms of Action Preclinical Investigations

Ribosomal Inhibition Pathways

Preclinical research, including advanced structural biology techniques, has elucidated the specific interactions of cephaeline (B23452) with the ribosomal machinery, providing a detailed understanding of its inhibitory function.

Cryo-electron microscopy (cryo-EM) studies have revealed that (-)-Cephaeline binds to the E-site (exit site) on the small ribosomal subunit (SSU) of the eukaryotic ribosome. nih.govresearchgate.net This binding pocket is constituted by helices h23, h24, and h45 of the 18S ribosomal RNA (rRNA) and the ribosomal protein uS11. researchgate.net By occupying the E-site, cephaeline sterically hinders the correct positioning of messenger RNA (mRNA), which ultimately leads to the inhibition of the translocation step of elongation. nih.govresearchgate.net The binding of cephaeline effectively stalls the ribosome, preventing it from moving along the mRNA to read subsequent codons. nih.gov

High-resolution structural data has provided a precise map of the molecular interactions between cephaeline and the ribosome. A critical interaction is the stacking of cephaeline's benzo[a]quinolizine ring with the universally conserved guanine (B1146940) base G889 of the 18S rRNA. researchgate.net Further stabilization of the binding is achieved through a CH-π interaction between the ethyl group of the benzo[a]quinolizine ring and the C991 base in the h24 helix of the 18S rRNA, along with a hydrogen bond to U1756. researchgate.net

In addition to its interactions with rRNA, cephaeline also forms a stacking interaction with the C-terminal residue (Leucine 132) of the ribosomal protein uS11. nih.govresearchgate.net These combined interactions anchor the cephaeline molecule firmly within the E-site, ensuring potent inhibition.

Table 1: Key Molecular Interactions of (-)-Cephaeline with the Eukaryotic Ribosome

| Interacting Component | Type of Interaction | Specific Residue/Region | Reference |

|---|---|---|---|

| 18S rRNA | Stacking Interaction | G889 | researchgate.net |

| 18S rRNA | CH-π Interaction | C991 (h24 helix) | researchgate.net |

| 18S rRNA | Hydrogen Bond | U1756 | researchgate.net |

| Ribosomal Protein uS11 | Stacking Interaction | L132 (C-terminus) | nih.govresearchgate.net |

The direct consequence of cephaeline's binding to the ribosome is the potent inhibition of protein synthesis. scielo.org.conih.gov By blocking translocation, it prevents the ribosome from moving to the next mRNA codon, thereby halting the elongation of the polypeptide chain. nih.gov This mechanism is shared with emetine (B1671215), which is also a well-characterized inhibitor of protein synthesis. acs.org The cessation of protein production is a primary driver of the compound's downstream biological effects.

The inhibition of DNA and RNA synthesis by cephaeline and the closely related emetine appears to be a secondary effect resulting from the primary blockade of protein synthesis. researchgate.netnih.gov Ongoing protein synthesis is essential for DNA replication, as the synthesis of key proteins like histones and replication factors must be coordinated with DNA duplication. nih.govnih.gov Studies on emetine have shown that its inhibition of DNA replication is temporally preceded by the acute blockage of protein synthesis. nih.govresearchgate.net Therefore, it is hypothesized that cephaeline affects DNA and RNA synthesis indirectly, by depleting the cell of essential proteins required for these processes, rather than by directly targeting the replication or transcription machinery. researchgate.netnih.gov One report does mention that both emetine and cephaeline inhibit the synthesis and activity of ribosomal and mitochondrial DNA and RNA in various cell types. scielo.org.co

Studies on the related compound emetine have provided insights into mechanisms of acquired resistance. In Chinese hamster ovary (CHO) cells, resistance to emetine has been genetically linked to alterations in a 40S ribosomal subunit protein. medchemexpress.com This protein was later identified as S14 (now named uS11), the same protein that cephaeline interacts with. researchgate.net This suggests that mutations in the uS11 protein can alter the binding site of these alkaloids, reducing their inhibitory effect and leading to a drug-resistant phenotype. This highlights the critical role of the uS11 protein in the mechanism of action of both emetine and cephaeline.

Epigenetic Modulatory Activities

Emerging research indicates that (-)-Cephaeline may possess epigenetic modulatory activities. Specifically, it has been identified as an inductor of histone H3 acetylation. nih.gov Histone acetylation is a key epigenetic modification that leads to the relaxation of chromatin structure, making DNA more accessible for transcription. By inducing histone H3 acetylation, cephaeline can potentially alter gene expression patterns. In the context of mucoepidermoid carcinoma (MEC) cell lines, cephaeline-induced histone acetylation was associated with the inhibition of cancer stem cell properties, suggesting a potential therapeutic avenue.

Table 2: Investigated Cellular Activities of (-)-Cephaeline

| Cellular Process | Effect of (-)-Cephaeline | Investigated Model | Reference |

|---|---|---|---|

| Protein Synthesis | Inhibition | Eukaryotic ribosomes | scielo.org.conih.gov |

| DNA Replication | Inhibition (secondary effect) | Hamster cell lines (with emetine) | nih.gov |

| Viral RNA/DNA Synthesis | Inhibition (with emetine) | Various RNA and DNA viruses | nih.gov |

| Histone H3 Acetylation | Induction | Mucoepidermoid carcinoma (MEC) cell lines | |

| Cancer Stem Cell Properties | Inhibition | Mucoepidermoid carcinoma (MEC) cell lines |

Induction of Histone H3 Acetylation (H3K9ac)

(-)-Cephaeline has been identified as an inducer of histone H3 acetylation, specifically at the lysine (B10760008) 9 position (H3K9ac). nih.govnih.gov In studies involving mucoepidermoid carcinoma (MEC) cell lines, administration of cephaeline led to a significant increase in the levels of H3K9ac. nih.govnih.govmedchemexpress.com This epigenetic mark is crucial as it is associated with the activation of gene transcription. wikipedia.org The increase in H3K9ac was observed through immunofluorescence staining in tumor cells following treatment with cephaeline. nih.govnih.gov This finding suggests that cephaeline can act as an epigenetic modulator. nih.gov

Implications for Chromatin Relaxation and Gene Expression Modulation

The induction of H3K9ac by (-)-Cephaeline has direct consequences for chromatin structure and gene expression. nih.gov Acetylation of histones, such as H3K9, is a well-established mechanism that leads to the relaxation of chromatin. mdpi.com This "opening up" of the chromatin architecture allows transcription factors and other regulatory proteins to access the DNA, thereby modulating gene expression. mdpi.comfrontiersin.org Research suggests that cephaeline's ability to increase histone H3 acetylation contributes to chromatin relaxation, which in turn influences various cellular processes, including the inhibition of tumor cell proliferation and invasion. nih.gov

Ferroptosis Induction Mechanisms

A significant area of research into the molecular action of (-)-Cephaeline is its ability to induce ferroptosis, a form of iron-dependent regulated cell death. tandfonline.comnih.gov This process is characterized by the accumulation of lipid peroxides to lethal levels. tandfonline.com

Inhibition of Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Pathway

(-)-Cephaeline has been shown to target and inactivate the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2). tandfonline.comnih.govnih.gov NRF2 is a critical transcription factor that regulates cellular responses to oxidative stress by controlling the expression of a wide array of antioxidant and cytoprotective genes. nih.gov By inhibiting NRF2, cephaeline effectively dismantles a key cellular defense mechanism against oxidative damage, rendering cells more susceptible to ferroptosis. tandfonline.comnih.gov Studies in lung cancer cells have demonstrated that cephaeline's inhibitory effect on NRF2 is a primary event leading to the induction of ferroptosis. tandfonline.comnih.govnih.gov

Downregulation of Antioxidant Genes (e.g., GPX4, SLC7A11)

The inhibition of the NRF2 pathway by (-)-Cephaeline leads to the downregulation of crucial downstream antioxidant genes, most notably Glutathione (B108866) Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11). medchemexpress.comtandfonline.comnih.gov

GPX4 is a key enzyme that detoxifies lipid peroxides, thereby protecting cells from ferroptotic death. mdpi.comnih.gov

SLC7A11 is a component of the cystine/glutamate antiporter system, which is essential for the uptake of cystine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). nih.govnih.gov

By downregulating both GPX4 and SLC7A11, cephaeline leads to a depletion of intracellular GSH and an accumulation of lipid reactive oxygen species (ROS), which are hallmarks of ferroptosis. tandfonline.comnih.gov Real-time PCR analyses have confirmed the significant downregulation of these genes in lung cancer cells treated with cephaeline. tandfonline.com

Perturbation of Cellular Iron Homeostasis (e.g., SLC40A1)

In addition to disrupting the antioxidant system, (-)-Cephaeline also perturbs cellular iron homeostasis, a critical factor in ferroptosis. tandfonline.comnih.gov This is achieved in part through the downregulation of Solute Carrier Family 40 Member 1 (SLC40A1), also known as ferroportin. tandfonline.comnih.gov Ferroportin is the only known cellular iron exporter, playing a vital role in maintaining iron balance by transporting iron out of the cell. intrinsiclifesciences.comcapes.gov.brnih.govnih.gov

By downregulating SLC40A1, cephaeline promotes the retention of intracellular iron, leading to iron overload. tandfonline.comnih.gov This excess iron can then participate in Fenton reactions, generating highly reactive hydroxyl radicals that exacerbate lipid peroxidation and drive the ferroptotic process. tandfonline.comnih.gov This effect, combined with the inhibition of the antioxidant system, creates a cellular environment highly conducive to ferroptosis. tandfonline.com

Enzyme Target Interactions

Beyond its effects on epigenetic and ferroptotic pathways, (-)-Cephaeline has been investigated for its direct interactions with various enzymes. In vitro studies using human liver microsomes have examined its inhibitory potential on major drug-metabolizing cytochrome P450 (CYP) enzymes. nih.gov

The research determined the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of cephaeline for CYP2D6 and CYP3A4. nih.gov These findings are crucial for understanding the potential for drug-drug interactions.

| Enzyme | IC50 (µM) | Ki (µM) |

| CYP2D6 | 121 | 54 |

| CYP3A4 | 1000 | 355 |

| Table generated from data in source nih.gov |

Additionally, studies on emesis-associated receptors and enzymes indicated that cephaeline exhibited inhibitory activity on the 5-HT4 receptor but had no significant effect on serotonin- and dopamine-metabolizing enzymes at the tested concentrations. researchgate.net

Zika Virus (ZIKV) NS5 RNA-Dependent RNA Polymerase (RdRp) Inhibition

(-)-Cephaeline has demonstrated potent inhibitory effects against the Zika virus (ZIKV). medchemexpress.comnih.gov This antiviral activity is, in part, attributed to its ability to inhibit the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.govnih.gov The NS5 protein is the largest and most conserved non-structural protein in flaviviruses and contains the RdRp domain responsible for synthesizing the viral RNA genome. mdpi.comcsic.es

In a polymerase activity assay using recombinant Zika NS5 enzyme in HEK293 cells, cephaeline was shown to inhibit the enzyme's function. medchemexpress.com Specifically, cephaeline exhibited an IC₅₀ value of 976 nM in this assay, indicating its potency in disrupting ZIKV replication at the enzymatic level. medchemexpress.com The inhibition of ZIKV NS5 polymerase activity is a key mechanism of action for cephaeline's antiviral effects. nih.gov Research has identified both emetine, a related alkaloid, and its desmethyl analog, cephaeline, as potent inhibitors of ZIKV infection in cell cultures. nih.govtechnologypublisher.com

Cytochrome P450 (CYP) Isoform Inhibition (CYP2D6, CYP3A4)

(-)-Cephaeline has been identified as an inhibitor of certain cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide array of drugs and other xenobiotics. researchgate.net In vitro studies using human liver microsomes have specifically investigated the inhibitory effects of cephaeline on CYP2D6 and CYP3A4, two major CYP isoforms involved in drug metabolism. nih.govnih.gov

Preclinical investigations have determined the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of cephaeline against these isoforms. The IC₅₀ value for cephaeline against CYP2D6 was found to be 121 µM, while for CYP3A4, it was over 1000 µM, suggesting a more selective inhibition of CYP2D6. nih.govmedchemexpress.comdrugbank.com Further kinetic analysis revealed Kᵢ values of 54 µM for CYP2D6 and 355 µM for CYP3A4, confirming the more potent inhibitory effect on CYP2D6. nih.govmedchemexpress.comdrugbank.com This indicates that cephaeline acts as a selective inhibitor of CYP2D6. medchemexpress.comcymitquimica.com The inhibition of CYP3A4 by cephaeline is considered weak. nih.gov

It is also noteworthy that CYP3A4 and CYP2D6 are involved in the metabolism of the related alkaloid emetine to cephaeline. nih.gov

| Enzyme | IC₅₀ (µM) | Kᵢ (µM) |

| CYP2D6 | 121 nih.govmedchemexpress.comdrugbank.com | 54 nih.govmedchemexpress.comdrugbank.com |

| CYP3A4 | >1000 nih.govmedchemexpress.comdrugbank.com | 355 nih.govmedchemexpress.comdrugbank.com |

Preclinical Pharmacological Activities in Vitro and in Vivo Non Human Studies

Antineoplastic Investigations

Recent research has highlighted the anticancer potential of cephaeline (B23452), focusing on its effects on various cancer cell processes, including viability, proliferation, migration, and the function of cancer stem cells. nih.govnih.gov

Inhibition of Cancer Cell Viability and Proliferation in Established Cell Lines (e.g., Mucoepidermoid Carcinoma, Lung Cancer)

Cephaeline has been shown to inhibit the viability and growth of several cancer cell lines. nih.gov Its efficacy has been particularly noted in mucoepidermoid carcinoma (MEC) and lung cancer cells. medchemexpress.com

In studies involving MEC cell lines (UM-HMC-1, UM-HMC-2, and UM-HMC-3A), cephaeline administration resulted in a significant reduction in cell viability. nih.govnih.gov The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, varied among the cell lines, suggesting differential sensitivity. The IC₅₀ values for UM-HMC-1, UM-HMC-2, and UM-HMC-3A were determined to be 0.16µM, 2.08µM, and 0.02µM, respectively. nih.gov

Similarly, cephaeline has demonstrated potent activity against lung cancer cell lines. medchemexpress.com In both H460 and A549 lung cancer cells, cephaeline induced cell death and inhibited cell growth. medchemexpress.com The IC₅₀ values for cephaeline against these lung cancer cell lines were observed to decrease with longer exposure times, indicating a time-dependent effect. For H460 cells, the IC₅₀ values were 88 nM at 24 hours, 58 nM at 48 hours, and 35 nM at 72 hours. In A549 cells, the IC₅₀ values were 89 nM, 65 nM, and 43 nM at the same respective time points. One of the mechanisms implicated in its anti-lung cancer efficacy is the induction of ferroptosis, a form of iron-dependent programmed cell death, through the inhibition of the NRF2 pathway. medchemexpress.com

| Cell Line | Cancer Type | Time Point | IC₅₀ Value | Source |

|---|---|---|---|---|

| UM-HMC-1 | Mucoepidermoid Carcinoma | Not Specified | 0.16 µM | nih.gov |

| UM-HMC-2 | Mucoepidermoid Carcinoma | Not Specified | 2.08 µM | nih.gov |

| UM-HMC-3A | Mucoepidermoid Carcinoma | Not Specified | 0.02 µM | nih.gov |

| H460 | Lung Cancer | 24h | 88 nM | |

| 48h | 58 nM | |||

| 72h | 35 nM | |||

| A549 | Lung Cancer | 24h | 89 nM | |

| 48h | 65 nM | |||

| 72h | 43 nM |

Modulation of Cancer Cell Migration

Cephaeline has been found to impede the migratory capabilities of cancer cells, a critical process in tumor invasion and metastasis. nih.govnih.gov In vitro wound healing scratch assays performed on mucoepidermoid carcinoma (MEC) cell lines demonstrated that cephaeline significantly reduced cell migration compared to untreated control cells. nih.gov For the UM-HMC-1 cell line, a significant inhibition of tumor migration was observed at 48 and 60 hours. nih.gov In the UM-HMC-2 and UM-HMC-3A cell lines, reduced migration was evident as early as 24 hours after the administration of cephaeline. nih.gov These findings suggest that cephaeline can interfere with the aggressive and invasive behavior of tumor cells. nih.gov

Disruption of Cancer Stem Cell Function (e.g., Tumorsphere Formation, Aldehyde Dehydrogenase Activity)

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, recurrence, and resistance to therapy. nih.gov Cephaeline has shown the ability to disrupt the function of CSCs in mucoepidermoid carcinoma (MEC). medchemexpress.comnih.gov

One of the key characteristics of CSCs is their ability to form three-dimensional spheroids, known as tumorspheres, in non-adherent culture conditions. Cephaeline treatment has been shown to disrupt the formation of these tumorspheres in MEC cell lines, reducing both their number and size. nih.govnih.gov This suggests an inhibitory effect on the self-renewal capacity of CSCs. nih.gov

Aldehyde dehydrogenase (ALDH) is an enzyme whose activity is often elevated in CSCs and is used as a marker to identify this cell population. nih.govnih.gov The effect of cephaeline on ALDH activity in MEC cell lines has been investigated, with varied results. nih.govnih.gov While ALDH levels were found to increase in UM-HMC-1 and UM-HMC-3A cell lines following cephaeline administration, the UM-HMC-2 cell line showed a reduction in enzymatic activity. nih.govnih.gov Despite this variability, cephaeline treatment was associated with a reduction in the population of ALDH-positive cells, indicating a decrease in CSC viability.

Furthermore, cephaeline has been observed to induce histone H3 acetylation in MEC cells. nih.govnih.gov This epigenetic modification is linked to the regulation of gene expression and may contribute to the disruption of tumorsphere formation and the inhibition of cellular migration. nih.gov

Efficacy in Tumor Xenograft Models

The antineoplastic effects of cephaeline have also been evaluated in in vivo non-human models. medchemexpress.com In a tumor xenograft mouse model of lung cancer, the administration of cephaeline was found to play an anti-lung cancer role by inducing ferroptosis. medchemexpress.com Specifically, intraperitoneal doses of 5 mg/kg and 10 mg/kg effectively suppressed tumor growth over a 12-day treatment period. medchemexpress.com These findings from animal models corroborate the in vitro data and suggest that cephaeline has the potential to inhibit tumor growth in a living organism. medchemexpress.com

Antiviral Efficacy

In addition to its anticancer properties, cephaeline has been identified as a potent inhibitor of certain viral infections. medchemexpress.com

Inhibition of Zika Virus (ZIKV) Infection

Cephaeline has demonstrated significant inhibitory effects against the Zika virus (ZIKV) in both in vitro and in vivo studies. medchemexpress.comnih.gov Identified through a drug repurposing screen, cephaeline and its analog emetine (B1671215) have shown potent activity against ZIKV. nih.govnih.gov

In cell culture experiments, cephaeline effectively inhibits ZIKV replication. nih.govtechnologypublisher.com This inhibitory effect is not specific to a single cell line, having been observed in SNB-19, HEK293, and Vero E6 cells. nih.gov The mechanism of action appears to be at a post-entry stage of the viral life cycle, likely targeting viral replication. nih.gov One proposed mechanism is the inhibition of the ZIKV NS5 polymerase activity. medchemexpress.comnih.gov Studies have shown that cephaeline inhibits the ZIKV NS5 RNA-dependent RNA polymerase (RdRp) in a polymerase activity assay with an IC₅₀ value of 976 nM in HEK293 cells. medchemexpress.com Another suggested mechanism involves the disruption of lysosomal function, which can interfere with autophagy-dependent viral infection pathways. nih.gov

In vivo studies using a ZIKV-infected mouse model (Ifnar1⁻/⁻ mice) have also supported the antiviral potential of cephaeline. medchemexpress.com Administration of cephaeline at a dose of 2 mg/kg was shown to suppress the ZIKV load and decrease the levels of NS1 protein and ZIKV RNA in the serum of infected mice. medchemexpress.com These findings indicate that cephaeline can effectively inhibit ZIKV infection in a living animal model. medchemexpress.comnih.gov

Effects on Viral Replication and Entry Mechanisms

The primary mechanisms by which (-)-Cephaeline inhibits ZIKV infection involve the disruption of viral replication machinery and interference with cellular processes essential for the virus. researchgate.netnih.gov One of the key identified targets is the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the viral genome. nih.gov In a polymerase activity assay, (-)-Cephaeline was found to inhibit the ZIKV NS5 RdRp. nih.gov

Furthermore, studies on its analog, emetine, suggest a second mechanism of action that likely also applies to cephaeline. This involves the disruption of lysosomal function. researchgate.netnih.gov By causing an accumulation in lysosomes, the compound interferes with the autophagy-dependent virus infection pathway, which is a critical component for successful ZIKV infection. researchgate.net

Reduction of Viral Protein Expression and Titers

Consistent with its effects on viral replication, (-)-Cephaeline has been shown to significantly reduce the expression of key viral proteins and lower viral titers in cell culture models. Treatment with cephaeline leads to a decrease in the ZIKV non-structural protein 1 (NS1). nih.gov The reduction of viral proteins and the subsequent decrease in infectious virus particles are critical indicators of its antiviral efficacy in vitro.

Efficacy in ZIKV-Infected Animal Models

The promising in vitro results for (-)-Cephaeline have been supported by in vivo studies using animal models of ZIKV infection. nih.gov In ZIKV-infected Ifnar1−/− mice, administration of (-)-Cephaeline resulted in a suppressed ZIKV load. nih.gov This was evidenced by a notable decrease in both ZIKV RNA levels and the NS1 protein found in the serum of the treated mice. nih.govnih.gov These findings underscore the potential of cephaeline as a therapeutic agent for ZIKV infection, demonstrating its ability to control the virus in a living organism. nih.govnih.gov

Inhibition of Ebola Virus (EBOV) Infection

Alongside its activity against ZIKV, (-)-Cephaeline has been identified as a potent inhibitor of the Ebola virus (EBOV), another pathogen of significant global concern. nih.govresearchgate.net Preclinical data show that cephaeline can effectively thwart EBOV infection in both cell-based assays and animal models. nih.govnih.gov

Effects on Viral Entry and in vivo Suppression

The antiviral action of (-)-Cephaeline against EBOV is significantly attributed to its ability to block viral entry into host cells. researchgate.net In vitro experiments using an Ebola viral-like particle (VLP) entry assay demonstrated a dose-dependent inhibition of EBOV VLP entry into HeLa cells, with a reported half-maximal inhibitory concentration (IC50) of 3.27 μM. nih.gov The compound's efficacy was further confirmed against live EBOV in Vero E6 cells, where it showed potent activity with an IC50 value of 22.18 nM. nih.gov

In vivo studies have corroborated these in vitro findings. In mouse models of Ebola virus infection, treatment with (-)-Cephaeline effectively suppressed the infection, highlighting its potential for therapeutic application against this lethal virus. nih.govnih.gov

Interactive Table: In Vitro Antiviral Activity of (-)-Cephaeline

| Virus | Assay Type | Cell Line | Endpoint | IC50 Value |

| Zika Virus (ZIKV) | NS5 RdRp Polymerase Activity | HEK293 | Inhibition of polymerase activity | 976 nM |

| Ebola Virus (EBOV) | Viral Like Particle (VLP) Entry | HeLa | Inhibition of viral entry | 3.27 µM |

| Ebola Virus (EBOV) | Live Virus Infection | Vero E6 | Inhibition of infection | 22.18 nM |

Antiparasitic Investigations

The ipecac alkaloids, including emetine and cephaeline, were historically used in the treatment of amoebiasis, indicating a general antiprotozoal activity. nih.gov This has prompted investigations into their efficacy against other protozoan parasites.

Antileishmanial Activity (e.g., Leishmania donovani)

While the parent plant, Cephaelis ipecacuanha, and its primary alkaloid, emetine, have been investigated for activity against various protozoa, specific preclinical data detailing the in vitro or in vivo efficacy of (-)-Cephaeline (dihydrochloride) against Leishmania donovani, the causative agent of visceral leishmaniasis, are not extensively available in the reviewed scientific literature. Further research is required to specifically characterize its potential as an antileishmanial agent against this species.

Antimalarial Activity (e.g., Plasmodium falciparum)

It is important to distinguish (-)-Cephaeline from other compounds that may have been investigated for similar purposes. For instance, studies on the antimalarial properties of Cepharanthine, a bisbenzylisoquinoline alkaloid, should not be extrapolated to (-)-Cephaeline, as they are distinct chemical entities. The inhibitory concentrations and mechanisms of action of one compound cannot be assumed for the other without direct experimental evidence.

Further research is required to determine if (-)-Cephaeline (dihydrochloride) possesses any intrinsic activity against Plasmodium falciparum and to elucidate its potential mechanism of action.

Anti-Toxoplasma Activity

There is a significant gap in the scientific literature regarding the specific anti-Toxoplasma activity of (-)-Cephaeline (dihydrochloride). The protozoan parasite Toxoplasma gondii is the causative agent of toxoplasmosis, and the search for novel therapeutic agents is ongoing. However, dedicated preclinical studies evaluating the efficacy of (-)-Cephaeline (dihydrochloride) in inhibiting the replication of T. gondii in vitro or in non-human in vivo models have not been identified in the available research.

Other Preclinical Biological Activities

Expectorant Effects and Respiratory Tract Fluid Secretion Modulation

(-)-Cephaeline is one of the primary alkaloids found in the roots of the ipecacuanha plant (Carapichea ipecacuanha). Historically, preparations from this plant have been used in traditional medicine for their expectorant properties in low doses. researchgate.net The expectorant action of cephaeline is believed to be mediated through both local and central mechanisms.

Locally, it is thought to cause irritation of the gastric mucosa. wikipedia.org This irritation can reflexively stimulate the vagus nerve, leading to an increase in the secretion of thinner mucus in the bronchi. msdvetmanual.com Centrally, it may act on the chemoreceptor trigger zone in the medulla oblongata, which, in addition to inducing emesis at higher doses, may also contribute to the stimulation of respiratory secretions. wikipedia.org

Preclinical studies in animal models have been used to evaluate the expectorant effects of various compounds by measuring the increase in tracheobronchial secretions. nih.gov However, specific modern preclinical studies detailing the precise mechanisms and dose-response relationships for (-)-Cephaeline (dihydrochloride) in modulating respiratory tract fluid secretion are not extensively documented in recent literature. The primary understanding of its expectorant action is derived from its historical use as a component of syrup of ipecac. researchgate.netwikipedia.org The modulation of airway mucus secretion is a complex process involving various cell types, including goblet cells and submucosal glands, and is regulated by multiple signaling pathways. nih.govjci.orgnih.gov Further research would be necessary to delineate the specific effects of (-)-Cephaeline (dihydrochloride) on these cellular and molecular mechanisms.

Structure Activity Relationship Sar Studies of Cephaeline and Its Analogs

Comparative Structural Analysis with Emetine (B1671215) and Related Alkaloids

(-)-Cephaeline is a monoterpenoid isoquinoline (B145761) alkaloid derived from the roots of plants like Carapichea ipecacuanha. una.ac.cr Its structure is fundamentally related to its co-occurring analog, (-)-Emetine. Both compounds share the same emetan (B1242520) backbone, which consists of two isoquinoline nuclei. scielo.org.conih.gov The primary structural difference between them lies at the 6'-position of the isoquinoline ring system. (-)-Emetine possesses a methoxy (B1213986) (-OCH3) group at this position, whereas (-)-Cephaeline has a free hydroxyl (-OH) group. scielo.org.coredalyc.org This seemingly minor difference—the methylation of a single hydroxyl group—is the basis for their distinct chemical identities and differing bioactivity profiles.

Specifically, emetine is characterized by four methoxyl groups, while cephaeline (B23452) has three methoxyl groups and one phenolic hydroxyl group. scielo.org.co The biosynthetic pathway involves the conversion of cephaeline to emetine, a reaction catalyzed by the enzyme ipecac O-methyltransferase 1 (ipeOMT1). una.ac.cr

When compared to other antiviral alkaloids such as palmatine (B190311) and berberine (B55584), emetine and cephaeline exhibit greater structural flexibility. acs.orgnih.gov Palmatine and berberine are composed of four interconnected rings, resulting in dense and rigid structures. In contrast, the presence of a methylene (B1212753) bridge between the C and D rings in emetine and cephaeline imparts a higher degree of conformational freedom. acs.org This flexibility may play a role in their interaction with biological targets.

Table 1: Structural Comparison of (-)-Cephaeline and Related Alkaloids

| Compound | Key Structural Features | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|

| (-)-Cephaeline | Emetan skeleton with a hydroxyl group at the 6'-position. scielo.org.coredalyc.org | C₂₈H₃₈N₂O₄ | 466.62 |

| (-)-Emetine | Emetan skeleton with a methoxy group at the 6'-position. scielo.org.coredalyc.org | C₂₉H₄₀N₂O₄ | 480.65 |

| Palmatine | Rigid, planar structure with four interconnected rings. acs.orgnih.gov | C₂₁H₂₂NO₄⁺ | 352.41 |

| Berberine | Rigid, planar structure with four interconnected rings. acs.orgnih.gov | C₂₀H₁₈NO₄⁺ | 336.36 |

Identification of Critical Structural Determinants for Observed Biological Activities

The potent biological activities of (-)-Cephaeline and its analogs, particularly their ability to inhibit protein synthesis, are tied to specific structural features that facilitate their interaction with the eukaryotic ribosome. Cryo-electron microscopy studies have revealed that cephaeline binds to the E-tRNA (exit) binding site on the small ribosomal subunit. rug.nl This binding position is critical for its inhibitory action.

Key interactions that stabilize the binding of cephaeline in this pocket include a stacking interaction with guanine (B1146940) G889 of the 18S rRNA and with leucine (B10760876) L132 of the ribosomal protein uS11. rug.nl This mechanism is shared with emetine, indicating that the core emetan scaffold is the primary determinant for ribosome binding and subsequent inhibition of protein synthesis. rug.nlresearchgate.net This inhibition of ribosome movement along the mRNA strand is a fundamental mechanism of action for these alkaloids. researchgate.net

Impact of Minor Chemical Modifications on Bioactivity Profiles

The single methyl group that differentiates (-)-Emetine from (-)-Cephaeline has a significant impact on their respective biological activities. This highlights the sensitivity of the biological targets to minor chemical modifications on the alkaloid scaffold.

In terms of emetic potency, cephaeline is reported to be twice as potent as emetine. scielo.org.coredalyc.org This suggests that the free hydroxyl group on cephaeline enhances its irritant action on the gastric mucosa compared to the methoxy group on emetine.

In the context of antiviral and cytotoxic activity, the differences are also pronounced. While both compounds show potent activity, their efficacy and toxicity can vary. For instance, in one study assessing antiviral activity against SARS-CoV-2, emetine exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.00771 µM, whereas cephaeline had an IC₅₀ of 0.0123 µM. nih.gov Conversely, the cytotoxicity (CC₅₀) in Vero E6 cells was 2.17 µM for emetine and 49.05 µM for cephaeline, indicating cephaeline was significantly less cytotoxic in this cell line. nih.gov A separate study on Ebola virus (EBOV) found that cephaeline exhibited potent activity against EBOV entry and replication, comparable to emetine. nih.gov

Table 2: Comparative Bioactivity of (-)-Cephaeline and (-)-Emetine

| Activity | Organism/Cell Line | (-)-Cephaeline | (-)-Emetine | Reference |

|---|---|---|---|---|

| Antiviral IC₅₀ | SARS-CoV-2 | 0.0123 µM | 0.00771 µM | nih.gov |

| Antiviral IC₅₀ | Ebola Virus (live virus assay) | 22.18 nM | 16.9 nM | nih.gov |

| Antiviral IC₅₀ | Zika Virus (NS5 RdRp) | 976 nM | Not specified | medchemexpress.com |

| Cytotoxicity CC₅₀ | Vero E6 Cells | 49.05 µM | 2.17 µM | nih.gov |

These findings demonstrate that the O-methylation at the 6'-position is a critical modification that modulates the therapeutic index of these alkaloids. The presence of a hydroxyl group (in cephaeline) versus a methoxy group (in emetine) alters the compound's polarity, hydrogen bonding capability, and potentially its metabolic stability, all of which contribute to the observed differences in their bioactivity profiles.

Analytical Methodologies in Cephaeline Research

Chromatographic Techniques for Identification and Quantification

Chromatography is a fundamental tool for separating (-)-Cephaeline from other related alkaloids and matrix components.

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid method for the qualitative analysis of (-)-Cephaeline. scielo.org.cowho.intnih.gov It is often used for initial screening and to estimate the presence and relative concentration of cephaeline (B23452) in plant extracts. scielo.org.coresearchgate.net In a typical application, extracts from Psychotria ipecacuanha are spotted on silica (B1680970) gel plates. scielo.org.co The separation is achieved using a mobile phase, such as a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide. scielo.org.co Visualization under UV light or after staining with a reagent like Dragendorff's reagent reveals the separated alkaloids. scielo.org.co Studies have shown that the concentration of cephaeline can be estimated based on the intensity of the spots, and it has been observed that in some plant parts, the concentration of cephaeline is higher than that of the related alkaloid, emetine (B1671215). scielo.org.coresearchgate.net While TLC is valuable for preliminary identification, it is less precise for quantification compared to HPLC. scielo.org.co

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the precise quantification of (-)-Cephaeline in various samples, including plant materials and biological fluids. una.ac.crnih.govoup.comnih.govresearchgate.net This method offers high sensitivity, specificity, and reproducibility. nih.govresearchgate.net

Typical HPLC systems for cephaeline analysis often feature:

A reversed-phase C18 column. una.ac.crresearchgate.net

A mobile phase consisting of a mixture of an acidic buffer and an organic solvent, such as acetonitrile (B52724) or methanol. una.ac.crresearchgate.net For instance, a gradient of 0.08% trifluoroacetic acid and acetonitrile can be used. una.ac.cr Another common mobile phase is a mixture of acetonitrile, methanol, and 0.1% phosphoric acid. researchgate.net

Detection is commonly performed using a UV detector or a fluorescence detector. una.ac.crnih.govresearchgate.net Fluorescence detection, with excitation and emission wavelengths around 285 nm and 316 nm respectively, provides enhanced sensitivity, allowing for the detection of cephaeline at nanogram per milliliter levels in plasma and urine. nih.govoup.comnih.gov UV detection is often set at wavelengths such as 205 nm or 285 nm. una.ac.crresearchgate.net

HPLC methods have been developed and validated for the simultaneous determination of cephaeline and emetine. researchgate.net These methods demonstrate good linearity over a range of concentrations, with high recovery rates and low relative standard deviations, making them suitable for quality control of ipecac and its preparations. researchgate.net The limit of detection for cephaeline can be as low as 1 ng/ml in plasma. nih.gov

Table 1: HPLC Method Parameters for (-)-Cephaeline Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Acclaim™ 120 C18 una.ac.cr | Symmetry C18 nih.gov | C18 column researchgate.net |

| Mobile Phase | 0.08% trifluoroacetic acid (aqueous) and acetonitrile (gradient) una.ac.cr | 20 mmol/l 1-heptanesulfonic acid sodium salt (pH 4.0 with acetic acid)-methanol (51:49, v/v) nih.gov | Acetonitrile-methanol-0.1% phosphoric acid (9:3:88) researchgate.net |

| Detection | Diode array detector (285 nm) una.ac.cr | Fluorescence (Ex/Em: 285/316 nm) nih.gov | UV (205 nm) researchgate.net |

| Application | Quantification in Ipecac root extracts una.ac.cr | Quantification in human plasma and urine nih.gov | Quantification in ipecac and its preparations researchgate.net |

| Linear Range | Not specified | 1-2.5 ng/ml (plasma), 5 ng/ml (urine) nih.gov | 0.01456-0.2184 μg researchgate.net |

| Recovery | Not specified | Not specified | 96.93% researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for the analysis of complex samples and for confirming the identity of compounds. nih.govresearchgate.net In the analysis of historical pharmaceutical relics of ipecacuanha, HPLC-MS was used to identify four alkaloids, including emetine and cephaeline. researchgate.net The identity of these compounds was confirmed by their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net LC-MS/MS, a tandem mass spectrometry approach, provides even greater specificity and is used for metabolite profiling and quantitative analysis in complex biological matrices. researchgate.netnih.govresearchgate.net

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is a rapid, ambient ionization technique that allows for the direct analysis of samples with minimal to no preparation. rsc.orgrsc.org When coupled with tandem mass spectrometry (MS/MS), DART-MS/MS becomes a powerful tool for the rapid detection and characterization of compounds, including drugs of abuse in urine. nih.govresearchgate.net While specific applications to (-)-Cephaeline are not extensively documented in the provided results, the technology's ability to quickly analyze complex mixtures makes it a potentially valuable tool for screening purposes in forensic and clinical settings. nih.govnih.gov

Spectroscopic and Spectrometric Characterization Methods (e.g., NMR, FTIR)

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of (-)-Cephaeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful technique used to determine the detailed molecular structure of compounds like cephaeline. nih.gov 1H-NMR and 13C-NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecule's structure. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govresearchgate.net The FTIR spectrum of cephaeline would show characteristic absorption bands corresponding to its various functional groups, such as O-H, C-H, C=C, and C-O bonds, aiding in its identification and characterization. mdpi.com

UV and IR Spectrometry : A method for the determination of emetine and cephaeline in ipecacuanha root using both UV and IR spectrometry has been described. nih.gov

Spectrofluorimetry : A spectrofluorimetric method has been developed for the simultaneous assay of emetine and cephaeline. This procedure is noted for its accuracy, precision, and sensitivity. nih.gov

Cell-Based Assays for Functional and Mechanistic Elucidation

Cell-based assays are crucial for understanding the biological activity and the underlying mechanisms of action of (-)-Cephaeline. cephamls.comyoutube.com These assays utilize living cells to assess various cellular processes in response to the compound.

Research has shown that cephaeline exhibits anti-cancer properties in mucoepidermoid carcinoma (MEC) cell lines. nih.gov Key findings from cell-based assays include:

Inhibition of Cellular Viability, Growth, and Migration : Cephaeline has been shown to inhibit the growth and migration of MEC cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values for cephaeline in different MEC cell lines (UM-HMC-1, UM-HMC-2, and UM-HMC-3A) were determined to be 0.16 μM, 2.08 μM, and 0.02 μM, respectively. nih.gov

Inhibition of Tumorsphere Formation : Cephaeline has been observed to completely inhibit the formation of tumorspheres in certain MEC cell lines, suggesting its potential to target cancer stem cells. nih.gov

Induction of Histone H3 Acetylation : Studies indicate that cephaeline can induce histone H3 acetylation, which is associated with changes in chromatin structure and gene expression. nih.govmedchemexpress.com

Antiviral Activity : Cell-based assays have demonstrated that cephaeline inhibits the replication of Zika virus (ZIKV) and Ebola virus (EBOV). medchemexpress.com It has been shown to inhibit the polymerase activity of ZIKV NS5 with an IC50 of 976 nM in HEK293 cells and to inhibit Ebola virus-like particle entry in HeLa cells with an IC50 of 3.27 μM. medchemexpress.com

Induction of Ferroptosis : In lung cancer cell lines such as H460 and A549, cephaeline has been found to induce cell death through ferroptosis. medchemexpress.com

Table 2: Functional Effects of (-)-Cephaeline in Cell-Based Assays

| Assay | Cell Line(s) | Observed Effect | Key Findings/Values |

|---|---|---|---|

| Cell Viability (MTT assay) | Mucoepidermoid Carcinoma (MEC) cells (UM-HMC-1, UM-HMC-2, UM-HMC-3A) | Inhibition of cell viability | IC50 values: 0.16 μM, 2.08 μM, and 0.02 μM, respectively. nih.gov |

| Cell Growth | MEC cells (UM-HMC-1, UM-HMC-2) | Inhibition of tumor cell growth. nih.gov | Statistically significant inhibition observed. nih.gov |

| Cell Migration (Scratch assay) | MEC cells (UM-HMC-1, UM-HMC-2, UM-HMC-3A) | Significant reduction in cell migration. nih.gov | Inhibition observed as early as 24 hours in some cell lines. nih.gov |

| Tumorsphere Formation | MEC cells (UM-HMC-1, UM-HMC-2) | Complete inhibition of tumorsphere formation. nih.gov | Suggests targeting of cancer stem cells. nih.gov |

| Viral Replication/Entry | HEK293, HeLa, Vero E6 | Inhibition of Zika and Ebola virus. medchemexpress.com | ZIKV NS5 RdRp IC50: 976 nM; Ebola VLP entry IC50: 3.27 μM; Live Ebola virus IC50: 22.18 nM. medchemexpress.com |

| Cell Death | Lung cancer cells (H460, A549) | Induction of cell death via ferroptosis. medchemexpress.com | Effective concentrations in the nanomolar range. medchemexpress.com |

Cell Viability and Proliferation Assays (e.g., MTT, CCK-8)

To determine the impact of (-)-Cephaeline on the survival and growth of cancer cells, researchers frequently employ cell viability and proliferation assays. Two common methods are the MTT and CCK-8 assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of viable cells with active metabolism to convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. creative-biogene.comnih.gov The amount of formazan produced is directly proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. nih.gov Studies have utilized the MTT assay to demonstrate that a single administration of Cephaeline can reduce the viability of mucoepidermoid carcinoma (MEC) cells. nih.govresearchgate.netnih.gov

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method that uses a highly water-soluble tetrazolium salt, WST-8. creative-biogene.comapexbt.com In the presence of cellular dehydrogenases in viable cells, WST-8 is reduced to an orange-colored formazan dye. apexbt.comabcam.com The amount of this dye is proportional to the number of living cells and can be measured to assess cell viability. apexbt.combosterbio.com The CCK-8 assay is known for its sensitivity and stability, and because the WST-8 solution has low cytotoxicity, it is suitable for longer incubation periods. abcam.com

| Assay | Principle | Output | Application in (-)-Cephaeline Research |

| MTT | Reduction of yellow tetrazolium salt (MTT) to purple formazan by mitochondrial dehydrogenases in viable cells. creative-biogene.comnih.gov | Colorimetric measurement of formazan concentration, proportional to viable cell number. nih.gov | Demonstrated reduced viability of mucoepidermoid carcinoma (MEC) cells after Cephaeline treatment. nih.govresearchgate.netnih.gov |

| CCK-8 | Reduction of water-soluble tetrazolium salt (WST-8) to orange formazan by cellular dehydrogenases in viable cells. apexbt.comabcam.com | Colorimetric measurement of orange formazan, proportional to viable cell number. bosterbio.com | Used to assess cell viability and proliferation in various experimental setups. abcam.combosterbio.com |

Cell Migration Assays (e.g., Wound Healing Scratch Assays)

The effect of (-)-Cephaeline on the migratory capacity of cancer cells is often investigated using the wound healing scratch assay. nih.govresearchgate.netnih.gov This simple and cost-effective method involves creating a "scratch" or gap in a confluent monolayer of cells. capes.gov.brnih.govyoutube.com The ability of the cells to migrate and close this gap over time is monitored, typically by capturing images at different time points. youtube.com Research has shown that Cephaeline can halt the cellular migration potential of MEC cells, as observed through in vitro wound healing scratch assays. nih.govresearchgate.net This assay provides a visual and quantifiable measure of how a compound affects collective cell migration. nih.gov

Cancer Stem Cell Functional Assays (e.g., Tumorsphere Formation, ALDH Enzymatic Activity by Flow Cytometry)

To investigate the impact of (-)-Cephaeline on cancer stem cells (CSCs), researchers utilize functional assays that assess key characteristics of this cell subpopulation, such as self-renewal and specific enzymatic activity.

The tumorsphere formation assay is a method used to identify and characterize CSCs based on their ability to grow as three-dimensional spheres in non-adherent, serum-free culture conditions. nih.gov This assay has been instrumental in showing that Cephaeline disrupts the formation of tumorspheres in MEC cell lines, suggesting an inhibitory effect on CSCs. nih.govresearchgate.net

Aldehyde dehydrogenase (ALDH) enzymatic activity is another widely used marker to identify and isolate CSC populations. nih.govmdpi.com The ALDEFLUOR™ assay, analyzed by flow cytometry, quantifies the activity of ALDH enzymes within a cell population. nih.gov Studies on Cephaeline have shown mixed results regarding ALDH activity in different MEC cell lines. While UM-HMC-2 cells showed reduced enzymatic activity after treatment, UM-HMC-1 and UM-HMC-3A cell lines exhibited an increase in ALDH levels. nih.govresearchgate.net This highlights the cell-line-specific effects of the compound.

| Assay | Principle | Application in (-)-Cephaeline Research | Key Findings |

| Tumorsphere Formation | Assesses the ability of single cells to form three-dimensional spheres in non-adherent culture, a characteristic of cancer stem cells. nih.gov | To evaluate the effect of Cephaeline on the self-renewal capacity of cancer stem cells. nih.govresearchgate.net | Cephaeline disrupts tumorsphere formation in mucoepidermoid carcinoma (MEC) cell lines. nih.govresearchgate.net |

| ALDH Enzymatic Activity | Measures the activity of aldehyde dehydrogenase enzymes, a marker for cancer stem cells, using a fluorescent substrate and flow cytometry. nih.gov | To determine the impact of Cephaeline on the cancer stem cell population in MEC cell lines. nih.govresearchgate.net | Cephaeline treatment led to increased ALDH levels in UM-HMC-1 and UM-HMC-3A cells, but reduced activity in UM-HMC-2 cells. nih.govresearchgate.net |

Immunocytochemistry and Western Blotting for Biomarker Analysis (e.g., Histone H3 Lysine (B10760008) 9 Acetylation)

Immunocytochemistry and Western blotting are crucial techniques for analyzing the expression and modification of specific proteins within cells. In the context of (-)-Cephaeline research, these methods have been used to investigate its effect on epigenetic markers, such as histone acetylation.

Immunocytochemistry allows for the visualization of the location and intensity of specific proteins within cells using antibodies. Research has employed immunofluorescence staining to identify the acetylation status of histone H3 at lysine 9 (H3K9ac) in tumor cells following Cephaeline administration. nih.govnih.govresearchgate.net These studies revealed that Cephaeline significantly increases the levels of H3K9ac in all tested MEC cell lines, indicating an induction of chromatin histone acetylation. nih.gov

Advanced Structural Biology Techniques

To understand the molecular interactions of (-)-Cephaeline at an atomic level, advanced structural biology techniques have been employed. These methods provide high-resolution insights into how the compound binds to its targets.

Cryogenic Electron Microscopy (Cryo-EM) for Ligand-Ribosome Binding Mechanism Elucidation

Cryogenic electron microscopy (cryo-EM) has emerged as a powerful tool for determining the three-dimensional structure of biological macromolecules in their near-native state. nih.govnih.gov In the study of (-)-Cephaeline, cryo-EM has been used to elucidate its binding mechanism to the eukaryotic ribosome. rug.nlsemanticscholar.org

High-resolution cryo-EM structures have revealed that Cephaeline binds to the E-tRNA binding site on the small subunit of the eukaryotic ribosome. rug.nl The detailed structural information, obtained at a resolution of 2.45 Å, shows that Cephaeline forms a stacking interaction with G889 of the 18S rRNA and L132 of the ribosomal protein uS11, a binding pattern similar to that of its analogue, emetine. rug.nlsemanticscholar.org This precise determination of the binding site is crucial for understanding its mechanism of action and for the potential development of new drugs targeting the ribosome's mRNA tunnel. rug.nl

Surface Plasmon Resonance (SPR) for Molecular Interaction Analysis

Surface plasmon resonance (SPR) is a real-time, label-free optical technique used to study molecular interactions. nih.govnih.govaragen.com It measures changes in the refractive index on a sensor surface as molecules bind and dissociate, providing quantitative data on binding affinity and kinetics. aragen.com While specific SPR studies focusing solely on (-)-Cephaeline are not detailed in the provided context, this technique is highly applicable for characterizing the interaction between (-)-Cephaeline and its molecular targets, such as the ribosome or other proteins. nih.govaragen.commdpi.com SPR can be used to determine the binding and dissociation rates of the compound, offering a deeper understanding of the dynamics of the interaction.

Emerging Research Directions and Gaps

Further Elucidation of Unexplored Molecular Mechanisms of Action

While initial research has identified several mechanisms of action for (-)-Cephaeline, a complete understanding of its molecular interactions remains a significant area for future investigation. Current knowledge indicates that its bioactivity is multifaceted. For instance, in antiviral research, (-)-Cephaeline and its close analog emetine (B1671215) have been shown to potently inhibit Zika Virus (ZIKV) and Ebola Virus (EBOV). medchemexpress.comnih.gov This inhibition is attributed to at least two mechanisms: the direct inhibition of viral RNA-dependent RNA polymerase (RdRp) and the disruption of lysosomal function, which is critical for viral entry and replication. medchemexpress.comnih.gov Studies on SARS-CoV-2 further suggest that these alkaloids can block the binding of the RNA template to the polymerase complex. nih.gov

In the context of oncology, (-)-Cephaeline has been found to induce ferroptosis, a form of programmed cell death, in lung cancer cells by targeting and inhibiting the NRF2 pathway. medchemexpress.com Another identified mechanism is its ability to interact with the ribosomal E-site, thereby inhibiting protein synthesis, a process vital for both viral replication and cancer cell proliferation. nih.govresearchgate.net Despite these findings, the full spectrum of signaling pathways modulated by (-)-Cephaeline is not yet mapped. Future research is needed to identify additional direct binding partners and to unravel the downstream consequences of these interactions, which could reveal novel therapeutic targets and applications.

Investigation of Synergistic Effects in Combination Research Strategies

The potential of (-)-Cephaeline in combination therapies represents a promising, yet largely unexplored, research avenue. The concept of using natural products to enhance the efficacy of existing drugs is a well-established strategy for overcoming drug resistance and improving therapeutic outcomes. researchgate.net For example, studies on the related alkaloid emetine have shown significant antiviral synergism when used with remdesivir. nih.gov Similarly, research on other alkaloids, such as cepharanthine, has demonstrated marked antitumor effects when combined with fluoropyrimidine anticancer agents in oral squamous cell carcinoma models. nih.gov

These findings strongly suggest that (-)-Cephaeline could also act as a powerful synergistic agent. Further studies are warranted to investigate its potential in combination with other anticancer drugs, such as tyrosine kinase inhibitors (TKIs), or with other antiviral agents. researchgate.net Such combination strategies could allow for lower doses of highly toxic drugs, thereby reducing side effects, and could offer new therapeutic options for resistant cancers or viral infections. mdpi.com Identifying optimal drug pairings and understanding the molecular basis of any observed synergistic effects are critical next steps.

Advanced Studies on the Evolution of Natural Product Biosynthesis as a Model System

The biosynthesis of ipecac alkaloids, including (-)-Cephaeline, offers a fascinating model system for studying the evolution of complex metabolic pathways in plants. mpg.de These alkaloids are found in two distantly related plant orders, the Gentianales (Carapichea ipecacuanha) and the Cornales (Alangium salviifolium), which diverged over 100 million years ago. mpg.deresearchgate.net Recent studies have conclusively shown that the intricate biosynthetic pathway for the precursor protoemetine (B1220032) evolved independently and convergently in these two lineages. researchgate.netbiorxiv.org